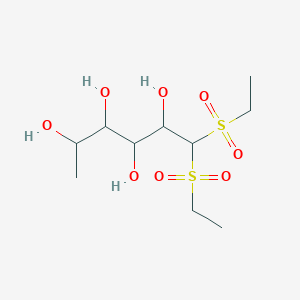

(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol

Descripción general

Descripción

(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol is an organic compound characterized by the presence of two ethylsulfonyl groups and four hydroxyl groups attached to a hexane backbone. The stereochemistry of the molecule is defined by the specific configuration of the hydroxyl groups at the 2, 3, 4, and 5 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol can be achieved through a multi-step process:

Starting Material: Begin with a hexane derivative that has the desired stereochemistry at the 2, 3, 4, and 5 positions.

Introduction of Hydroxyl Groups: Use selective oxidation reactions to introduce hydroxyl groups at the specified positions. Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) can be employed.

Sulfonylation: Introduce the ethylsulfonyl groups through a sulfonylation reaction. This can be achieved by reacting the hydroxylated hexane with ethylsulfonyl chloride (EtSO₂Cl) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be utilized to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.

Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO₃) or Dess-Martin periodinane.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

Oxidation: Formation of hexane-2,3,4,5-tetraone or hexane-2,3,4,5-tetracarboxylic acid.

Reduction: Formation of hexane-2,3,4,5-tetraol with thiol groups replacing the sulfonyl groups.

Substitution: Formation of hexane derivatives with various functional groups replacing the hydroxyl groups.

Aplicaciones Científicas De Investigación

Research indicates that compounds with multiple hydroxyl groups often exhibit notable biological activities:

- Antioxidant Properties : Hydroxyl groups can scavenge free radicals and reduce oxidative stress in biological systems. This property is essential for developing therapeutic agents targeting oxidative stress-related diseases.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains. The ability to disrupt cell membranes or interfere with metabolic processes makes this compound a candidate for antibiotic development.

- Potential Anticoagulant Effects : Compounds with sulfonyl groups have been studied for their roles in modulating blood coagulation pathways. This could lead to applications in treating or preventing thrombotic disorders.

Pharmacological Studies

The compound's interactions with biological macromolecules such as proteins and nucleic acids are of significant interest. Understanding these interactions can help predict pharmacokinetics and pharmacodynamics:

- Binding Affinities : Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to study binding interactions.

- Enzyme Inhibition Studies : Investigating the compound's potential as an enzyme inhibitor could reveal applications in drug design.

Synthetic Chemistry

The synthesis of (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol can be achieved through various methods that require careful control of reaction conditions to maintain the desired stereochemistry. This aspect is critical for applications in drug synthesis where specific stereoisomers are necessary for efficacy.

Mecanismo De Acción

The mechanism of action of (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol would depend on its specific interactions with molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophilic sites on enzymes or receptors. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R,4S,5S)-1,1-Bis(methylsulfonyl)hexane-2,3,4,5-tetraol: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.

(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)pentane-2,3,4,5-tetraol: Similar structure but with a pentane backbone instead of hexane.

(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4-triol: Similar structure but with one less hydroxyl group.

Uniqueness

The uniqueness of (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol lies in its specific combination of stereochemistry and functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol is a complex organic compound notable for its unique stereochemistry and functional groups. It features a hexane backbone with four hydroxyl (–OH) groups and two ethylsulfonyl (–SO₂C₂H₅) substituents. The specific arrangement of these groups is crucial for the compound's biological activity and potential therapeutic applications.

- Molecular Formula : C₁₀H₂₂O₈S₂

- Molecular Weight : 334.4 g/mol

- CAS Number : 54253-49-5

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Backbone | Hexane |

| Hydroxyl Groups | 4 (at positions 2, 3, 4, and 5) |

| Sulfonyl Groups | 2 (ethylsulfonyl at position 1) |

The biological activity of This compound is primarily attributed to its hydroxyl and sulfonyl groups.

- Hydroxyl Groups : These groups can act as hydrogen bond donors and acceptors, enhancing the compound's interaction with biological macromolecules such as proteins and nucleic acids.

- Sulfonyl Groups : These can serve as electrophiles that may react with nucleophilic sites on enzymes or receptors.

Biological Activities

Research indicates that this compound may exhibit several significant biological activities:

Antioxidant Properties

The presence of multiple hydroxyl groups allows the compound to scavenge free radicals effectively. This property may help in reducing oxidative stress in biological systems.

Antimicrobial Activity

Similar compounds have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of cell membranes or interference with metabolic processes.

Anticoagulant Effects

Compounds containing sulfonyl groups have been studied for their potential to modulate blood coagulation pathways. This suggests that This compound may also possess anticoagulant properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Hexanol | C₆H₁₄O | Simple alcohol; lacks sulfonyl groups |

| Ethylene Glycol | C₂H₆O₂ | Diol; two hydroxyl groups but no sulfonyl functionality |

| Sulfobutylether | C₈H₁₈O₄S | Contains sulfonate but fewer hydroxyls; used in pharmaceuticals |

The structural complexity of This compound potentially enhances its biological activity compared to simpler alcohols or sulfonated compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to This compound . For instance:

- Antioxidant Activity Study : A study showed that compounds with multiple hydroxyl groups exhibited significant radical scavenging activity in vitro.

- Antimicrobial Efficacy Research : Research indicated that sulfonated compounds could inhibit the growth of Gram-positive bacteria by disrupting their cell wall integrity.

- Anticoagulant Mechanism Investigation : Studies have suggested that sulfonyl-containing compounds can influence coagulation factors involved in the blood clotting cascade.

Propiedades

IUPAC Name |

1,1-bis(ethylsulfonyl)hexane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O8S2/c1-4-19(15,16)10(20(17,18)5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYPCIYXXTVAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C(C(C(C(C(C)O)O)O)O)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969259 | |

| Record name | 1,6-Dideoxy-1,1-di(ethanesulfonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54253-49-5 | |

| Record name | NSC263754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dideoxy-1,1-di(ethanesulfonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.